4-(1H-pyrazol-3-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is categorized as an aromatic carboxylic acid, featuring a pyrazole ring that contributes to its unique chemical properties and biological interactions. The molecular formula for 4-(1H-pyrazol-3-yl)benzoic acid is CHNO, and it has a molecular weight of approximately 202.21 g/mol. This compound is primarily used in research settings, particularly in studies related to antimicrobial and anticancer activities.
4-(1H-pyrazol-3-yl)benzoic acid can be synthesized from various starting materials, including benzoic acid derivatives and hydrazine compounds. It falls under the classification of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
The synthesis of 4-(1H-pyrazol-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine or its derivatives. One common method includes the condensation reaction between 4-formylbenzoic acid and hydrazine hydrate, followed by cyclization to form the pyrazole ring.
The molecular structure of 4-(1H-pyrazol-3-yl)benzoic acid consists of a benzoic acid moiety connected to a pyrazole ring at the para position. The presence of the carboxylic acid group (-COOH) enhances its solubility in polar solvents and contributes to its acidity.
4-(1H-pyrazol-3-yl)benzoic acid can undergo various chemical reactions typical for carboxylic acids and pyrazoles:
The reactivity of this compound can be attributed to the electrophilic nature of the carbonyl carbon in the carboxylic group, which facilitates nucleophilic attacks by various reagents .
The mechanism of action for 4-(1H-pyrazol-3-yl)benzoic acid relates primarily to its interaction with biological targets:
Data from studies indicate that compounds with similar structures often display significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Relevant data indicates that the compound maintains stability over a range of pH values but should be stored away from strong acids or bases .
4-(1H-pyrazol-3-yl)benzoic acid has several scientific applications:
The ongoing research into this compound continues to reveal new potential applications across various fields within medicinal chemistry and pharmaceutical sciences .
The pyrazole heterocycle has emerged as a privileged scaffold in antimicrobial drug discovery due to its metabolic stability, versatile binding capabilities, and favorable pharmacokinetic properties. This five-membered aromatic ring system containing two adjacent nitrogen atoms demonstrates remarkable resistance to oxidative degradation compared to other heterocycles, enhancing its pharmaceutical utility [3] [6]. Medicinal chemists have exploited this scaffold in designing novel antibiotics that overcome conventional resistance mechanisms, particularly against high-priority pathogens.
Table 1: Clinically Significant Pyrazole-Containing Antibiotics
Compound | Structural Features | Target Pathogens | Mechanistic Insights |
---|---|---|---|
Ceftolozane | Zwitterionic cephalosporin with pyrazole | MDR Pseudomonas aeruginosa, ESBL-producing Enterobacterales | Pyrazole moiety prevents β-lactamase hydrolysis |
Cefoselis | 4th-gen cephalosporin with aminopyrazole | Gram-positive and Gram-negative bacteria | Enhanced blood-brain barrier penetration |
Compound 6'a | 4-Oxoquinazolin-3(4H)-yl benzoic derivative | MRSA, VISA, VRSA | Membrane disruption & inhibition of cell wall synthesis |
Compound 8 | Bis(trifluoromethyl)aniline-pyrazole hybrid | Staphylococcus aureus, Enterococcus spp. | Cell membrane permeabilization & biofilm inhibition |
Recent research has demonstrated that pyrazole integration significantly enhances antibacterial potency against drug-resistant strains. For instance, pyrazole-derived hydrazones exhibit MIC values as low as 0.78 μg/ml against multidrug-resistant Acinetobacter baumannii isolates while maintaining minimal cytotoxicity against human embryonic kidney cells (CC₅₀ >32 μg/ml) [3] [10]. The structural flexibility of the pyrazole ring enables strategic modifications that optimize target engagement—electron-withdrawing substituents at specific positions enhance interactions with bacterial enzymes like topoisomerase II and IV, while hydrophilic groups improve water solubility for better bioavailability [6] [9]. Molecular docking studies reveal that pyrazole-containing antibiotics achieve enhanced binding to penicillin-binding proteins (PBPs) in MRSA through hydrogen bonding networks facilitated by the pyrrole-like nitrogen (N1) and pyridine-like nitrogen (N2) within the heterocyclic core [10].
The escalating crisis of antimicrobial resistance has necessitated a paradigm shift from broad-spectrum to pathogen-specific antibacterial agents. ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent particularly challenging targets due to their extensive drug resistance profiles and virulence mechanisms [3] [4]. Carbapenem-resistant A. baumannii (CRAB) has been designated by WHO as a "critical priority" pathogen due to mortality rates exceeding 50% in bloodstream infections and limited therapeutic options [3] [9].
4-(1H-Pyrazol-3-yl)benzoic acid derivatives represent a promising class of narrow-spectrum agents that specifically disrupt resistance mechanisms in these priority pathogens:
Table 2: Biofilm Inhibition by Benzoic Acid Derivatives Against ESKAPE Pathogens
Pathogen | Compound Class | Biofilm Inhibition (%) | Molecular Target | Key Structural Determinants |
---|---|---|---|---|
Klebsiella pneumoniae | 3-(4-Carboxyphenyl)pyrazole analogues | 89.7 ± 3.2 | MrkD₁ₚ pilus adhesin | Meta-carboxyl orientation on benzoic acid |
Staphylococcus aureus | Pyrazole-biphenylthiazole hybrids | 92.4 ± 1.8 | Penicillin-binding protein 2a (PBP2a) | Biphenylthiazole at C5 of pyrazole |
Acinetobacter baumannii | Pyrazole-hydrazone conjugates | 76.3 ± 4.1 | Outer membrane protein A (OmpA) | Difluorophenyl substitution on hydrazone |
The benzoic acid pharmacophore significantly enhances the antibacterial efficacy of pyrazole hybrids through multiple resistance-countering mechanisms. This carboxylic acid-containing aromatic system serves as a cation chelator that disrupts divalent cation stabilization of Gram-negative outer membranes, thereby potentiating antibiotic penetration [7] [9]. The strategic incorporation of the benzoic acid moiety addresses two critical challenges in anti-infective drug development: overcoming efflux-mediated resistance and disrupting biofilm defenses.
Penetration Enhancement: The zwitterionic character of benzoic acid-functionalized pyrazoles enables traversal through the hydrophilic porin channels of Gram-negative bacteria while maintaining sufficient lipophilicity for cytoplasmic membrane interaction. This balanced amphiphilicity is exemplified by ceftolozane, where the pyrazolium-benzoate zwitterion achieves 18-fold greater penetration into Pseudomonas aeruginosa compared to piperacillin [3]. Molecular modeling demonstrates that benzoic acid-pyrazole hybrids adopt membrane-permeabilizing conformations that displace Mg²⁺ ions from lipopolysaccharide (LPS) clusters in A. baumannii, compromising membrane integrity without lysis [9].
Synergistic Action: Structural optimization of 4-(1H-pyrazol-3-yl)benzoic acid derivatives has yielded compounds that restore colistin susceptibility in carbapenem-resistant pathogens:
Table 3: Resistance-Reversing Effects of Pyrazole-Benzoic Acid Hybrids
Resistance Mechanism | Compound | Potentiated Antibiotic | Fold MIC Reduction | Proposed Synergistic Mechanism |
---|---|---|---|---|
Colistin resistance (mcr-1) | Pyrazole-4-carboxamide adjuvants | Colistin | 16-32 | Disruption of LPS modification via PmrAB inhibition |
MRSA (mecA PBP2a expression) | 4-Oxoquinazolinyl benzoate 6'a | Oxacillin | 64 | Allosteric PBP2a modification restoring β-lactam access |
ESBL production | 3-(1H-Pyrazol-4-yl)benzoic acid hybrids | Ceftazidime | 8-16 | Competitive β-lactamase inhibition |
Efflux pump overexpression | Aminoguanidine-substituted pyrazoles | Ciprofloxacin | 32 | Competitive inhibition of RND efflux pumps |
The benzoic acid component further enables critical structure-activity relationship (SAR) refinements: introduction of electron-withdrawing groups (fluoro, trifluoromethyl) at the meta-position enhances bacterial topoisomerase inhibition (IC₅₀ reduction from 12.3 μM to 0.78 μM), while ortho-substitutions improve biofilm penetration through increased membrane fluidity disruption [4] [10]. These strategic modifications demonstrate how targeted molecular engineering of 4-(1H-pyrazol-3-yl)benzoic acid derivatives addresses the evolutionary adaptability of multidrug-resistant pathogens.
Table 4: Structural Characterization of 4-(1H-Pyrazol-3-yl)benzoic Acid
Property | Specification | Source |
---|---|---|
Chemical Name | 4-(1H-Pyrazol-3-yl)benzoic acid | [5] |
Synonyms | 3-(4-Carboxyphenyl)pyrazole; Rarechem Al Bo 2162; 4-(1H-Pyrazol-5-yl)benzoic acid | [5] |
CAS Registry Number | 208511-67-5 | [5] |
Molecular Formula | C₁₀H₈N₂O₂ | [1] [5] [8] |
Molecular Weight | 188.18 g/mol | [1] [5] [8] |
IUPAC Name | 4-(1H-pyrazol-5-yl)benzoic acid | [5] |
Appearance | Off-white to grey solid | [2] [8] |
Storage Conditions | 0-8°C (sealed, dry, protected from light) | [2] [8] |
SMILES | O=C(O)C1=CC=C(C=C1)C2=CC=NN2 | [5] [8] |
InChI Key | RFJWCCHRWJSWGI-UHFFFAOYSA-N | [5] |
Therapeutic Category | Antibacterial intermediate & resistance modulator | [3] [4] [7] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9